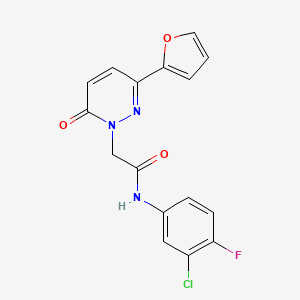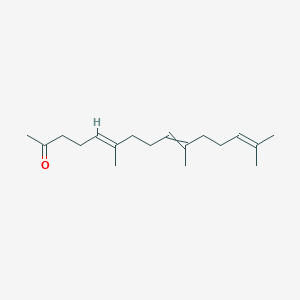
(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one is an organic compound with the molecular formula C18H30O It is characterized by the presence of three conjugated double bonds and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one typically involves the use of organic synthesis techniques. One common method includes the aldol condensation reaction, where appropriate aldehydes and ketones are reacted under basic conditions to form the desired product. The reaction conditions often involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts to enhance the reaction rate and yield is common. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one exerts its effects involves interactions with various molecular targets and pathways. The conjugated double bonds and ketone group allow it to participate in electron transfer reactions, which can influence biological processes. Additionally, its structure enables it to interact with enzymes and receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-ol: This compound has a similar structure but contains an alcohol group instead of a ketone.
(5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trienenitrile: This compound contains a nitrile group, which imparts different chemical properties.
(5E,9E)-6,10,14-trimethylpentadeca-5,9-diene-2,13-dione: This compound has two ketone groups and fewer double bonds.
Uniqueness
(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one is unique due to its specific arrangement of double bonds and the presence of a ketone group
Propiedades
Fórmula molecular |
C18H30O |
|---|---|
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one |
InChI |
InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11?,17-13+ |
Clave InChI |
LTUMRKDLVGQMJU-ACJRHICRSA-N |
SMILES isomérico |
CC(=CCCC(=CCC/C(=C/CCC(=O)C)/C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B14867142.png)
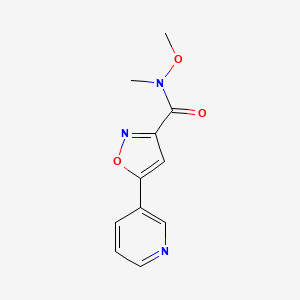
![2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B14867150.png)
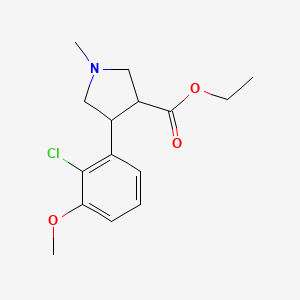
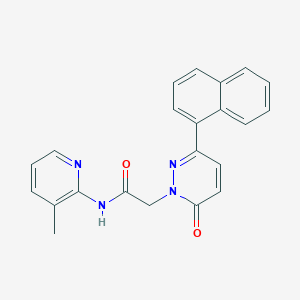
![[1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde](/img/structure/B14867159.png)
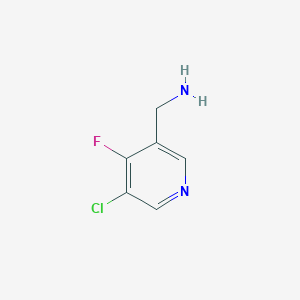
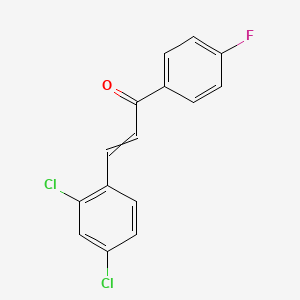
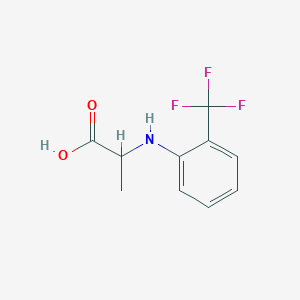
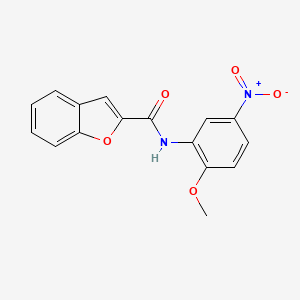
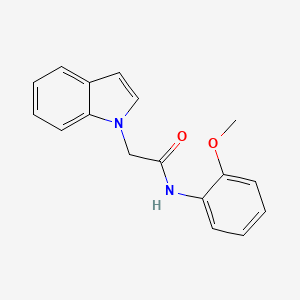

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole](/img/structure/B14867213.png)
